Thiocyanic acid

Descripción general

Descripción

Thiocyanic acid is a hydracid that is cyanic acid in which the oxygen is replaced by a sulfur atom. It has a role as an Escherichia coli metabolite. It is a hydracid, a one-carbon compound and an organosulfur compound. It is a conjugate acid of a thiocyanate. It is a tautomer of an isothis compound.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Antimicrobial Properties

Thiocyanic acid plays a significant role in host defense mechanisms. It is a substrate for lactoperoxidase, which catalyzes the formation of hypothiocyanous acid (HOSCN), a potent antimicrobial agent. HOSCN has been shown to effectively kill or inhibit pathogens while being less harmful to host tissues compared to other oxidants like hypochlorous acid (HOCl) .

Case Study: Cystic Fibrosis Treatment

Research indicates that this compound may be beneficial in treating cystic fibrosis (CF) by enhancing lung function and bacterial clearance. In CF patients, where thiocyanate levels are often deficient, supplementation could improve host defense against lung infections .

1.2 Antioxidant Effects

This compound exhibits antioxidant properties, protecting cells from oxidative damage. It can neutralize harmful oxidizing agents such as HOCl and repair protein chloramines . Studies have shown that thiocyanate can prevent apoptosis in various cell types exposed to oxidative stress .

Agricultural Applications

2.1 Herbicide and Insecticide

This compound and its salts are utilized in agriculture as herbicides and insecticides. Sodium thiocyanate, for instance, is effective against various pests and weeds, including nematodes and aphids . This compound's application helps in managing crop health and improving yield.

2.2 Fertilizer Additive

Thiocyanate compounds are also used as additives in fertilizers to enhance nutrient uptake by plants. They can improve soil health and promote plant growth by providing essential sulfur nutrients .

Industrial Applications

3.1 Chemical Synthesis

This compound is a versatile reagent in chemical synthesis, particularly in the production of dyes, pigments, and polymers. Its ability to form thioureas and thiohydantoins makes it valuable in organic chemistry .

3.2 Metal Finishing and Plating

In the manufacturing sector, thiocyanates are employed in metal finishing processes to remove oxides from metals, thereby enhancing surface quality before further processing .

Toxicity and Safety Considerations

While this compound has numerous applications, it is essential to consider its toxicity profile. Studies indicate that exposure to thiocyanate can lead to thyroid dysfunction by interfering with iodine uptake . The U.S. Environmental Protection Agency has classified it as a hazardous substance under specific conditions, necessitating careful handling .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicine | Antimicrobial agent | Effective against pathogens; less toxic to host tissues |

| Antioxidant | Protects cells from oxidative damage | |

| Agriculture | Herbicide/Insecticide | Controls pests; enhances crop yield |

| Fertilizer additive | Improves nutrient uptake | |

| Industry | Chemical synthesis | Produces dyes and polymers |

| Metal finishing | Enhances surface quality |

Análisis De Reacciones Químicas

Tautomerism and Structural Dynamics

Thiocyanic acid exists in equilibrium with its tautomer, isothis compound (HNCS), with the latter dominating (95%) in the vapor phase . The tautomerization involves proton migration between sulfur and nitrogen atoms:

Quantum chemical studies confirm the stability of HNCS due to resonance stabilization of the N=C=S moiety .

Acid-Base Reactions

This compound acts as a moderately strong acid (pKa ≈ 1.1 at 20°C ), dissociating in aqueous solutions to form the thiocyanate ion (SCN⁻):

This property enables the formation of thiocyanate salts (e.g., KSCN, NH₄SCN) .

Thermal and Acid-Catalyzed Decomposition

Under anaerobic conditions, thiocyanate decomposes into hydrogen sulfide (H₂S), ammonium (NH₄⁺), and carbon dioxide (CO₂) at pH 2.0 and temperatures ≥150°C :

The rate constant (k) follows:

where T is temperature (Kelvin). Activation energies are 32.7 kJ/mol under ambient pH and 30.5 kJ/mol at pH 2.0 .

Hydrolysis and Byproduct Formation

Hydrolysis produces carbonyl sulfide (COS), which decomposes further :

In acidic media, COS reacts with alcohols (e.g., ethanol) to form ethyl mercaptan :

Reaction with Oxidizing Agents

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| O₂ | (SCN)₂, H₂O | Acidic |

| HNO₃ | HCN, H₂SO₄, NO | Strong acid |

| H₂O₂ | HSO₄⁻, HOCN | pH-dependent |

Key reactions include:

Coordination Chemistry and Metal Complexation

This compound forms stable thiocyanato complexes with transition metals, analogous to chloride complexes . The extraction efficiency for metals via solvent extraction follows:

Example Reaction with Zinc :

Polymerization

At low temperatures (-90 to -85°C), HSCN polymerizes to thiocyanuric acid [(HNCS)₃], which dissociates reversibly upon heating :

Alcohols and Amines

This compound reacts with ethanol to form ethyl thiocyanate :

With amines, it forms isothiocyanates (R-N=C=S), key intermediates in organic synthesis .

Protein Modification

In biochemical systems, HSCN oxidizes protein thiols to sulfenyl thiocyanates, altering enzyme activity (e.g., inhibition of gastric acid secretion) :

Environmental and Industrial Relevance

-

Wastewater Treatment : Thiocyanate decomposition is critical in detoxifying industrial effluents .

-

Metal Recovery : Thiocyanato complexes facilitate solvent extraction of metals like Zn and Co .

-

Toxicity : Chronic exposure affects thyroid function by inhibiting iodine uptake .

Experimental and theoretical studies continue to elucidate reaction mechanisms, particularly in optimizing industrial processes and mitigating environmental impacts .

Propiedades

IUPAC Name |

thiocyanic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS/c2-1-3/h3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZDMBWJUHKJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

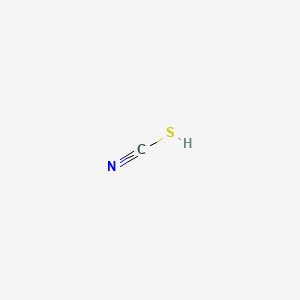

C(#N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HSCN, CHNS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1762-95-4 (ammonium salt), 2092-17-3 (barium salt), 306-61-6 (magnesium salt) | |

| Record name | Thiocyanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047221 | |

| Record name | Thiocyanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas or white solid (depends on degree of polymerization); [Merck Index] Colorless liquid; mp = 5 deg C; [ICSC], COLOURLESS LIQUID. | |

| Record name | Thiocyanic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.0 | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.73 [mmHg] | |

| Record name | Thiocyanic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

463-56-9 | |

| Record name | Thiocyanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocyanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCYANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5KWW7N91V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

5 °C | |

| Record name | THIOCYANIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1671 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.